Pat-IN-1

Description

Contextual Significance and Interdisciplinary Research Landscape

Pat-1251 functions as a potent, selective, and oral irreversible inhibitor of lysyl oxidase-like protein 2 (LOXL2) medchemexpress.comnih.govonclive.com. LOXL2 is a secreted glycoprotein (B1211001) that plays a crucial role in the post-translational modification of lysine (B10760008) residues in collagen and elastin (B1584352), leading to the formation of cross-linkages that stabilize the extracellular matrix (ECM) nih.gov. While essential for normal tissue development and maintenance, excessive LOXL2 activity contributes to the aberrant deposition and stiffening of the ECM, a hallmark of fibrosis nih.govpulmonaryfibrosisnews.com.

The research surrounding Pat-1251 is inherently interdisciplinary, bridging organic chemistry, biochemistry, molecular biology, and clinical medicine. Chemists are involved in the synthesis and structural modification of the compound and its analogs. Biochemists and molecular biologists investigate its interaction with LOXL2, elucidating the precise mechanism of inhibition and the downstream cellular effects. medchemexpress.comnih.gov Preclinical studies in various disease models assess its efficacy in reducing fibrosis. This work then transitions to clinical research, where Pat-1251 is evaluated in human patients with fibrotic conditions. nih.govonclive.com

The significance of inhibiting LOXL2 stems from its upregulation in various fibrotic tissues and its contribution to disease progression. nih.govpulmonaryfibrosisnews.com Targeting this enzyme with a small molecule like Pat-1251 offers a potential strategy to disrupt the fibrotic process and ameliorate disease severity.

Historical Perspective of Analogous Chemical Compounds

The concept of inhibiting enzyme activity for therapeutic benefit has a long history in medicinal chemistry openaccesspub.orgalgoreducation.com. Many successful drugs exert their effects by blocking specific enzymes involved in disease pathways openaccesspub.orgresearchgate.net. The development of enzyme inhibitors often involves the design and synthesis of compounds that can bind to the enzyme's active site or another crucial regulatory region, thereby preventing substrate binding or catalytic activity itmedicalteam.plwikipedia.org.

In the context of lysyl oxidases, the historical perspective includes the identification of early inhibitors such as β-aminopropionitrile (BAPN), which was recognized for its ability to interfere with collagen and elastin cross-linking mdpi.comresearchgate.net. While BAPN provided initial insights into the role of LOX enzymes, it was a non-selective inhibitor researchgate.net. The field has since progressed towards the development of more selective inhibitors targeting specific LOX family members, such as LOXL2 mdpi.comresearchgate.netmdpi.com. This involves structure-based drug design and high-throughput screening approaches to identify lead compounds that can be optimized for potency, selectivity, and pharmacokinetic properties algoreducation.comitmedicalteam.pl.

Pat-1251, as a selective LOXL2 inhibitor, represents a more recent advancement in this area, building upon the understanding of LOX enzyme biology and the principles of enzyme inhibitor design. medchemexpress.comnih.gov Its development is part of the broader effort in medicinal chemistry to create targeted therapies for diseases driven by specific enzymatic dysfunctions. While specific historical details on the direct development lineage of Pat-1251 from earlier LOXL2 inhibitors were not extensively detailed in the search results, its emergence is situated within the ongoing evolution of enzyme inhibitor research and the increasing focus on selective targeting of protein isoforms involved in disease.

Current Research Frontiers and Unaddressed Questions Pertaining to Pat-1251

The primary current research frontier for Pat-1251 revolves around its evaluation in clinical trials for fibrotic diseases. Notably, Pat-1251 (also referred to as GB2064) is under investigation in the Phase 2a MYLOX-1 trial (NCT04679870) for treating patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocytosis myelofibrosis nih.govonclive.com. Another clinical trial (NCT02852551), a Phase 1 study in healthy volunteers, was completed to assess its safety, tolerability, and pharmacokinetics, showing it was well-tolerated and bound to LOXL2 in plasma pulmonaryfibrosisnews.com. Preclinical studies have also explored its potential in other fibrotic conditions, such as pulmonary hypertension, demonstrating improvements in pulmonary artery remodeling in rat models. nih.govphysiology.org

Detailed research findings from these studies are crucial for understanding the therapeutic potential of Pat-1251. For instance, studies have shown its potency and selectivity against human LOXL2 compared to other LOX family members and amine oxidases. medchemexpress.comcenmed.com

| Enzyme Target | IC₅₀ (µM) |

| hLOXL2 | 0.71 medchemexpress.comcenmed.com |

| hLOXL3 | 1.17 medchemexpress.comcenmed.com |

| Mouse LOXL2 | 0.10 medchemexpress.comcenmed.com |

| Rat LOXL2 | 0.12 medchemexpress.comcenmed.com |

| Dog LOXL2 | 0.16 medchemexpress.comcenmed.com |

| SSAO | >10 µM (low inhibition) medchemexpress.comcenmed.com |

| DAO | >10 µM (low inhibition) medchemexpress.comcenmed.com |

| MAO-A | >10 µM (low inhibition) medchemexpress.comcenmed.com |

| MAO-B | >10 µM (low inhibition) medchemexpress.comcenmed.com |

Table 1: In vitro inhibitory activity of Pat-1251 against various enzymes.

Current research aims to determine the efficacy of LOXL2 inhibition with Pat-1251 in reducing fibrosis and improving clinical outcomes in patients. onclive.com

Unaddressed questions pertaining to Pat-1251 include the extent of fibrosis reversal achievable in different patient populations, the long-term effects of chronic LOXL2 inhibition, and the identification of specific patient subgroups most likely to benefit from this therapy. Further research is needed to fully elucidate the complexities of LOXL2-mediated pathways in various diseases and how Pat-1251 precisely modulates these processes in a clinical setting. mdpi.com The potential for combination therapies involving Pat-1251 and other therapeutic agents also represents an area for future investigation.

Properties

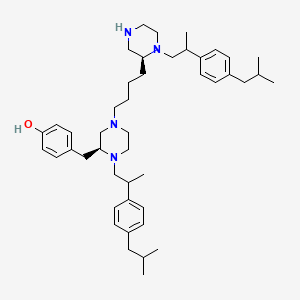

Molecular Formula |

C45H68N4O |

|---|---|

Molecular Weight |

681.0 g/mol |

IUPAC Name |

4-[[(2S)-1-[2-[4-(2-methylpropyl)phenyl]propyl]-4-[4-[(2S)-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperazin-2-yl]butyl]piperazin-2-yl]methyl]phenol |

InChI |

InChI=1S/C45H68N4O/c1-34(2)27-38-10-16-41(17-11-38)36(5)31-48-24-22-46-30-43(48)9-7-8-23-47-25-26-49(44(33-47)29-40-14-20-45(50)21-15-40)32-37(6)42-18-12-39(13-19-42)28-35(3)4/h10-21,34-37,43-44,46,50H,7-9,22-33H2,1-6H3/t36?,37?,43-,44-/m0/s1 |

InChI Key |

GEZKIFYALUURDI-MUNPNKEOSA-N |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C(C)CN2CCNC[C@@H]2CCCCN3CCN([C@H](C3)CC4=CC=C(C=C4)O)CC(C)C5=CC=C(C=C5)CC(C)C |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)CN2CCNCC2CCCCN3CCN(C(C3)CC4=CC=C(C=C4)O)CC(C)C5=CC=C(C=C5)CC(C)C |

Origin of Product |

United States |

Structural Characterization and Molecular Architecture of Pat in 1

Elucidation of Core Scaffold and Substituent Patterns

The core structure of the PAT1 inhibitor series, to which Pat-IN-1 is presumed to belong, is an isoxazolopyrimidine scaffold. rsc.org This heterocyclic system forms the foundational framework upon which various substituents are placed to modulate activity and physicochemical properties.

Structure-activity relationship (SAR) studies on this class of compounds have revealed key insights into the importance of different substituent patterns. For instance, in the development of more potent analogues like PAT1inh-A0030 from the initial hit compound PAT1inh-A01, systematic modifications were made at different positions of the isoxazolopyrimidine core. rsc.org These studies highlight the critical role of specific chemical groups in dictating the inhibitory potency against PAT1.

Key Substituent Positions and Their Influence on Activity:

| Position | Substituent Type | General Observation on Activity |

| R1 (Isoxazole ring) | Small alkyl groups (e.g., methyl) | Often retained for maintaining core structure |

| R2 (Pyrimidine ring) | Amine derivatives | Crucial for interaction with the target protein |

| R3 (Amine substituent) | Aromatic and aliphatic groups | Modifications significantly impact potency |

| R4 (Pyrimidine ring) | Ester or other functionalities | Can be modified to fine-tune properties |

The data suggests that the nature of the amine substituent on the pyrimidine (B1678525) ring is a primary determinant of the compound's inhibitory effect. The presence of both hydrogen bond donors and acceptors, as well as hydrophobic regions, within these substituents likely facilitates a strong and specific interaction with the PAT1 transporter.

Isomeric and Conformational Analysis in Solution and Solid States

The three-dimensional arrangement of atoms in this compound and its analogues is critical for their biological function. This includes both the fixed spatial arrangement of atoms (isomers) and the dynamic shapes the molecule can adopt through bond rotations (conformations).

Isomerism: Depending on the specific substituents, this compound analogues can exhibit various forms of isomerism:

Structural Isomers: Arise from different connectivity of atoms. For example, the position of a substituent on an aromatic ring can lead to ortho, meta, or para isomers, each potentially having different biological activities.

Stereoisomers: Have the same connectivity but different spatial arrangements. If chiral centers are present, enantiomers and diastereomers can exist. The biological targets are often chiral, leading to different activities for different stereoisomers.

Conformational Analysis: The study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds is known as conformational analysis. For molecules like the this compound analogues, which possess flexible side chains, multiple conformations are possible.

The preferred conformation in different environments can be studied using various techniques:

In Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation. By analyzing nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, the relative orientation of different parts of the molecule can be deduced.

In the Solid State: X-ray crystallography provides a precise picture of the molecule's conformation in a crystal lattice. nih.gov This can reveal key intramolecular interactions, such as hydrogen bonds, that stabilize a particular conformation. Comparing the solid-state and solution-state conformations can provide insights into the molecule's flexibility.

For the isoxazolopyrimidine class of inhibitors, the orientation of the substituents relative to the core scaffold is likely a key factor in their ability to bind to the PAT1 transporter.

Theoretical Frameworks for Structural Stability and Reactivity Prediction

Computational chemistry provides a theoretical framework to predict the structural stability and reactivity of molecules like this compound and its analogues. These methods are invaluable in understanding their intrinsic properties and in the design of new, more potent inhibitors.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of the molecule. This allows for the determination of various properties:

Molecular Geometry: Predicting the most stable three-dimensional structure of the molecule.

Electron Distribution: Identifying electron-rich and electron-poor regions, which are potential sites for intermolecular interactions.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time. This is particularly useful for understanding:

Conformational Flexibility: How the molecule explores different shapes in solution.

Solvation: How the molecule interacts with solvent molecules.

Binding to the Target: Simulating the interaction of the inhibitor with a model of the PAT1 transporter can provide insights into the binding mode and the key interactions that stabilize the complex.

These theoretical approaches, when combined with experimental data, provide a comprehensive understanding of the structural and electronic properties of the this compound class of inhibitors, which is essential for the development of new therapeutic agents.

Advanced Synthetic Methodologies for Pat in 1 and Its Analogues

Stereoselective and Regioselective Synthesis of Pat-IN-1

Many biologically active molecules, and likely this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Stereoselective synthesis aims to produce a single desired stereoisomer, as different isomers can have vastly different biological activities. nih.gov Methodologies to achieve this include the use of chiral auxiliaries, chiral catalysts, and enzymes to control the three-dimensional arrangement of atoms during a reaction. researchgate.netmdpi.com Regioselectivity, the control of where a chemical reaction occurs on a molecule with multiple reactive sites, is also a critical consideration in ensuring the correct assembly of the molecular architecture.

Total Synthesis Approaches for Complex this compound Architectures

The total synthesis of a complex molecule is a multi-step process that builds the final product from simple precursors. organicchemistrydata.orgnih.gov For intricate architectures, this often involves the development of novel chemical reactions and strategies. nih.govacs.org The synthesis would likely be designed to be convergent, where different fragments of the molecule are synthesized separately and then joined together in the later stages, which is generally more efficient than a linear synthesis where the molecule is built step-by-step in a single sequence.

Green Chemistry Principles in this compound Synthesis Optimization

Modern pharmaceutical synthesis places a strong emphasis on "green chemistry," a set of principles aimed at reducing or eliminating the use and generation of hazardous substances. mdpi.compharmacyjournal.org This includes using safer solvents, minimizing waste by maximizing atom economy, and employing catalytic reactions to reduce energy consumption. drugpatentwatch.comispe.org The application of these principles to the synthesis of this compound would aim to make the process more environmentally sustainable and cost-effective. syrris.com

Continuous Flow Synthesis Techniques for Scalable Production of this compound

For the large-scale production of pharmaceutical compounds, continuous flow chemistry offers significant advantages over traditional batch processing. azolifesciences.com In a flow system, reagents are continuously pumped through a reactor, allowing for better control over reaction conditions, improved safety, and higher yields. rsc.orgnih.gov This technology is often integrated with Process Analytical Technology (PAT) for real-time monitoring and control of the manufacturing process, ensuring consistent product quality. rsc.orgmt.com

Derivatization Strategies for Structure-Activity/Property Relationship Studies

To optimize the biological activity and physicochemical properties of a lead compound like this compound, medicinal chemists synthesize a series of related molecules, or analogues. This process, known as derivatization, involves making systematic modifications to the core structure. nih.gov The resulting data is used to establish structure-activity relationships (SAR), which correlate changes in molecular structure with changes in biological activity. nih.govpatsnap.com SAR studies are crucial for identifying the key structural features responsible for the desired therapeutic effects and for guiding the design of more potent and selective drug candidates. collaborativedrug.com

Below is a hypothetical data table illustrating the kind of data that would be generated during an SAR study.

| Compound | Modification | Potency (IC50, nM) |

| This compound | Parent Compound | 50 |

| Analogue 1 | Addition of a methyl group at R1 | 25 |

| Analogue 2 | Replacement of a phenyl ring with a pyridine (B92270) ring | 150 |

| Analogue 3 | Introduction of a fluorine atom at R2 | 40 |

Molecular Mechanisms of Action and Interaction

Investigation of Pat-IN-1's Specific Molecular Targets

The molecular targets associated with the "this compound" designation vary significantly depending on the specific entity being referenced. These targets include enzyme active sites, protein-binding domains, and transporter systems.

Putative anion transporter 1 (PAT-1), also known as SLC26A6, functions as a key luminal membrane transporter involved in electroneutral NaCl absorption in the mammalian intestine. researchgate.netnih.gov It is an anion exchanger that mediates the transport of various anions, including chloride and bicarbonate, and potentially oxalate. nih.govnih.govfrontiersin.org SLC26A6 has been shown to bind to cytoplasmic carbonic anhydrase II (CAII), forming a transport metabolon that enhances bicarbonate flux. nih.govembopress.org The interaction site for CAII on SLC26A6 is located adjacent to a protein kinase C (PKC) phosphorylation site, suggesting a regulatory mechanism where PKC-mediated disruption of CAII binding reduces transport activity. embopress.org

Another transporter referred to as PAT1 is the proton-coupled amino acid transporter 1 (SLC36A1). guidetopharmacology.orguniprot.orgsbdrugdiscovery.com SLC36A1 is an electrogenic proton/amino acid symporter with selectivity for small apolar L-amino acids, their D-enantiomers, and certain amino acid derivatives. uniprot.org It plays a crucial role in the cellular uptake of neutral amino acids like glycine, proline, and alanine, driven by the electrochemical gradient of protons. ontosight.ai SLC36A1 is found at the luminal surface of the small intestine for amino acid absorption and in lysosomes for efflux of amino acids resulting from proteolysis. guidetopharmacology.org It also interacts with Rag GTPases and is required for the translocation of mTORC1 to the lysosomal surface, functioning as an intracellular amino acid sensor regulating the mTORC1 signaling pathway. mdpi.com

PAT1 homolog 1 (PATL1) is an RNA-binding protein involved in the 5' to 3' mRNA decay pathway. uniprot.orgnih.govresearchgate.net It acts as a scaffold protein that connects deadenylation and decapping machinery. uniprot.orgnih.gov PATL1 interacts with various proteins involved in mRNA processing and decay, including DDX6/RCK, LSM1, LSM4, DCP1A, DCP2, EDC3, EDC4, XRN1, and the CCR4-NOT complex. uniprot.orgnih.gov The C-terminal region of PATL1 (Pat-C) is essential for interaction with mRNA decapping factors and mediates binding with the Lsm-containing SMN-Sm protein complex and the decapping machinery. uniprot.orgnih.gov

Patulin (PAT), a mycotoxin, has been shown to interact with biological targets. Molecular docking studies suggest that Patulin binds to AMP-activated protein kinase gamma subunit 3 (PRKAG3) with high affinity. nih.govresearchgate.net It also binds to the alpha-1 adrenergic receptor (ADRA1) with strong affinity, potentially at an alternate binding site compared to epinephrine. nih.govresearchgate.net Patulin's toxicity is also associated with its ability to covalently bind to thiol groups in proteins, inhibiting enzymes. nih.govmdpi.com

PAT-1251, also known as Lenumlostat, is a small-molecule inhibitor specifically designed to target the lysyl oxidase homolog 2 (LOXL2) enzyme. pulmonaryfibrosisnews.comlungdiseasenews.comnih.govdrug-dev.comprnewswire.com It acts as an irreversible inhibitor of LOXL2. nih.gov LOXL2 is an enzyme that catalyzes the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. pulmonaryfibrosisnews.comlungdiseasenews.comnih.gov PAT-1251 interacts with the active site of LOXL2 to form a pseudo-irreversible inhibitory complex, thereby inhibiting its catalytic activity. nih.gov

Enzyme Inhibition/Activation Kinetics and Molecular Basis

Kinetic studies have provided insights into the function of some entities referred to as PAT. For the proton-coupled amino acid transporter PAT1 (SLC36A1), kinetic parameters such as Km (Michaelis constant) and Imax (maximum current) for substrate transport show a dependence on membrane potential. Hyperpolarization increases substrate affinity and maximal transport velocity. elifesciences.org The proton affinity for interaction with PAT1 is approximately 100 nM, independent of the substrate. elifesciences.org Kinetic analysis suggests that proton binding likely occurs before substrate binding, with simultaneous translocation of both. elifesciences.org

For Patulin, studies on its inhibition of mitochondrial transporters have determined IC50 values in the range of 50 µM. researchgate.net The inhibition mechanism was found to be competitive. researchgate.net Substrate protection experiments indicated that Patulin interacts within a protein region that includes the substrate-binding area. researchgate.net

PAT-1251 functions as an irreversible inhibitor of the LOXL2 enzyme. nih.gov While specific kinetic parameters like k_inact/Ki might be determined in detailed enzyme kinetics studies, the irreversible nature indicates the formation of a stable complex with the enzyme's active site, leading to sustained inhibition of its catalytic activity. nih.gov

PATL1, as an mRNA decay factor, influences the activity of the decapping enzyme complex Dcp1/Dcp2. PAT1 activates the catalytic step of decapping and can also decrease the affinity of Dcp1/Dcp2 for the substrate. researchgate.net This suggests that PAT1 can alleviate autoinhibition of Dcp1/Dcp2 and enhance its substrate binding. researchgate.net

Receptor/Transporter Ligand Binding and Functional Modulation

Ligand binding and functional modulation are key aspects of the mechanisms of action for several PAT-related entities.

The proton-coupled amino acid transporter PAT1 (SLC36A1) exhibits specific ligand binding for small apolar amino acids and derivatives, with transport being coupled to proton movement. uniprot.orgontosight.ai This binding and subsequent translocation modulate intracellular amino acid concentrations and can activate downstream signaling pathways like mTORC1. mdpi.comresearchgate.netfrontiersin.org

The anion exchanger PAT-1 (SLC26A6) binds and transports various anions, including Cl⁻ and HCO₃⁻. nih.govnih.govfrontiersin.org Its interaction with CAII modulates its transport function by facilitating the local supply of bicarbonate. nih.govembopress.org

Patulin has demonstrated binding affinity for the alpha-1 adrenergic receptor (ADRA1) and the AMPK gamma subunit 3 (PRKAG3) through molecular docking studies. nih.govresearchgate.net This binding is associated with alterations in downstream signaling pathways, including ERK/MAPK and PI3K/Akt, and can affect receptor expression levels. nih.govresearchgate.netresearchgate.net

(-)-trans-H2-PAT, a phenylaminotetralin (B2566925) radioligand, labels histamine (B1213489) H1 receptors with high affinity and stereoselectivity. researchgate.net The binding of (-)-trans-H2-PAT to H1 receptors in cell lines was stereoselective, with the (-)-trans-isomer showing significantly higher affinity compared to other isomers. researchgate.net

PATL1 modulates the function of the mRNA decapping machinery by directly interacting with components like Dcp1/Dcp2 and enhancing their RNA binding and catalytic activity. researchgate.net It also stabilizes the binding of the Lsm1-7 complex to RNA. researchgate.net

Allosteric Modulation Mechanisms of this compound

While the term "allosteric modulation" is not extensively detailed in the provided search results specifically for a compound named "this compound," the mechanisms described for some PAT-related entities suggest potential allosteric effects.

For instance, PATL1's interaction with the C-terminal extension of Dcp2 appears to alleviate autoinhibition and promote substrate binding of the decapping enzyme. researchgate.net This modulation of Dcp2 activity by binding to a regulatory region distinct from the active site is consistent with an allosteric mechanism.

The interaction between SLC26A6 and CAII, where CAII binding enhances the transporter's activity by increasing the local substrate concentration, could be considered a form of functional modulation that might involve conformational changes in the transporter upon CAII binding, potentially akin to allosteric regulation of a metabolon. nih.govembopress.org

Similarly, the binding of Patulin to ADRA1 at an alternate site compared to epinephrine, as suggested by molecular docking, could imply an allosteric mode of action where Patulin binding influences the receptor's conformation and signaling independent of the orthosteric ligand binding site. nih.govresearchgate.net

Photophysical and Photochemical Mechanisms of this compound

The photophysical and photochemical properties are primarily associated with Peri-Anthracenethioindigo (PAT), a molecular photoswitch. researchgate.netresearchgate.netnih.gov PAT 1 exhibits photoswitching behavior upon irradiation with red light, including near-infrared (NIR) light up to 850 nm. researchgate.netnih.gov This photoswitching involves a reversible isomerization between E and Z isomers, leading to significant photochromism and changes in color. researchgate.netresearchgate.netnih.gov

The photophysical properties of PAT 1 include distinct molar absorptions for the E and Z isomers, with large maxima separations. researchgate.net The photoswitching can be achieved with specific wavelengths of red light, and the metastable Z isomer exhibits high thermal stability with a half-life of days at 20 °C. researchgate.netnih.gov This reversible photoswitching allows for spatially resolved color changes in materials incorporating PAT 1. researchgate.net

The mechanism of photoswitching in related systems like peri-aryloxyquinones (PAQs) involves light-induced migration of an aromatic moiety (arylotropy). researchgate.netchemrxiv.org While not explicitly detailed for Peri-Anthracenethioindigo in the provided text, the context suggests a light-induced structural change leading to isomerization. Indirect isomerization methods, such as those involving energy transfer, can also be employed to achieve photoswitching with different wavelengths of light. diva-portal.org

Catalytic Reaction Mechanisms and Transition State Analysis

Information on catalytic reaction mechanisms related to "this compound" primarily refers to enzymes that may be designated with "PAT" or are relevant in contexts where "PAT" appears.

Phosphinothricin (B1261767) N-acetyltransferase (PAT) from Streptomyces viridochromogenes is an enzyme that inactivates phosphinothricin by transferring an acetyl group from acetyl-CoA. frontiersin.org The catalytic activity involves the reaction: phosphinothricin + acetyl-CoA <=> N-acetylphosphinothricin + CoA + H+. frontiersin.org Studies on a protein acetyltransferase (PAT) from Sulfolobus solfataricus investigated its catalytic mechanism, suggesting it may not use a single general base or acid residue for substrate deprotonation and product reprotonation. cusabio.com A diffusional step, such as substrate binding, might be rate-limiting. cusabio.com Mutational studies on this enzyme explored the role of specific residues near the active site in substrate binding and catalysis. cusabio.com

Another enzyme context is the patellamide macrocyclase domain (PatGmac), for which a catalytic mechanism involving sequential steps has been proposed: protonation of the substrate's N2 atom, nucleophilic attack of the molybdenum cofactor, and hydride transfer from the substrate. nih.gov The hydride transfer step was found to be rate-limiting. nih.gov

Serine palmitoyltransferase (SPT), sometimes relevant in lipid metabolism discussions where transporters like PATs are involved, catalyzes a PLP-dependent, decarboxylative, Claisen condensation. researchgate.net The proposed mechanism involves the formation of an external aldimine, a quinonoid intermediate, a beta-ketoacid intermediate, and subsequent decarboxylation. researchgate.net

For the LOXL2 enzyme, the target of PAT-1251, its catalytic activity involves the oxidative deamination of lysine (B10760008) residues on proteins like collagen and elastin, leading to the formation of allysine (B42369) and subsequent cross-linkages. nih.gov PAT-1251 inhibits this catalytic activity by forming a pseudo-irreversible complex with the active site. nih.gov

Non-Covalent Interactions and Supramolecular Assembly Driven by this compound

Non-covalent interactions are fundamental to the function of many molecules and biological systems associated with the term "PAT."

In the context of molecular docking studies with Patulin, non-covalent interactions such as hydrogen bonding are implicated in its binding to the alpha-1 adrenergic receptor (ADRA1) and the AMPK gamma subunit 3 (PRKAG3). nih.govresearchgate.net These interactions contribute to the affinity and specificity of binding to these protein targets.

For transporter proteins like SLC26A6 and SLC36A1, non-covalent interactions are crucial for substrate binding within the transporter's binding site and for the conformational changes that facilitate translocation across the membrane. The interaction between SLC26A6 and CAII also involves non-covalent forces that mediate the formation of the transport metabolon. nih.govembopress.org

PATL1's interactions with various protein partners and mRNA are mediated by non-covalent forces, including interactions involving conserved and basic residues on its RNA-binding domain (Pat-C). uniprot.orgnih.gov These interactions are essential for the assembly of mRNA decay complexes and the scaffolding function of PATL1. uniprot.orgnih.govresearchgate.net

While "this compound" itself is not described as a building block for supramolecular assembly in the provided texts, the concept of non-covalent interactions driving supramolecular structures is a general principle in chemistry and biology. mdpi.comnih.govresearchgate.netdiva-portal.orgwikipedia.org For instance, Peri-Anthracenethioindigo (PAT) photoswitches, while primarily discussed for their intramolecular isomerization, could potentially be incorporated into supramolecular systems where non-covalent interactions influence their arrangement and function, although this is not explicitly detailed in the search results.

Data Tables

Based on the available data, a table summarizing some kinetic parameters for the PAT1 transporter (SLC36A1) can be presented.

| Substrate | Apparent Km (nM) at pH 5.5 | Apparent Km (nM) at pH 6.0 | Apparent Km (nM) at pH 6.5 |

| Glycine | 133 ± 4.3 | - | - |

| GABA | 111 ± 6.8 | - | - |

Note: Data derived from studies varying extracellular pH under saturating substrate concentrations for murine PAT1. elifesciences.org

A table summarizing the binding affinity of (-)-trans-H2-PAT to histamine H1 receptors can also be presented.

| Species | Receptor | KD (nM) | Bmax (% of [³H]mepyramine) |

| Guinea pig | H1 | ~0.1 | ~50% |

| Rat | H1 | ~0.5 | ~15% |

| Guinea pig | Cloned H1 | ~0.08 | ~15% |

| Human | Cloned H1 | ~0.23 | ~15% |

Note: Data for [³H]-(-)-trans-H2-PAT binding to H1 receptors. researchgate.net

Computational and Theoretical Studies of Pat in 1

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of enzyme inhibitors. ms4sub.comchemrxiv.org For a molecule like Pat-IN-1, these calculations can determine a range of electronic and geometric parameters that are crucial for its interaction with its target enzyme.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and stability. chemrxiv.org A smaller energy gap generally suggests higher reactivity.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites, which are key to understanding non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with the target protein's active site.

Table 1: Illustrative Quantum Chemical Properties of a Hypothetical this compound Analogue

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |

| Total Energy | -1580 Hartree | Represents the total electronic energy of the molecule. |

Note: The data in this table is illustrative and intended to represent typical outputs of quantum chemical calculations for a molecule of this class.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as this compound, to its protein target. biorxiv.orgnih.gov These methods provide a detailed view of the ligand-protein complex at an atomic level, which is crucial for understanding the mechanism of inhibition and for the rational design of new inhibitors.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. biorxiv.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their predicted binding affinity. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex. For this compound, docking studies would be performed against the three-dimensional structure of its target, the protein acyl transferase Erf2, to elucidate its binding mode.

Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov These simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov Analysis of MD trajectories can include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of intermolecular hydrogen bonds over the simulation time.

Table 2: Illustrative Molecular Docking and MD Simulation Parameters for this compound with Erf2

| Parameter | Value | Description |

| Binding Affinity (Docking Score) | -9.8 kcal/mol | Predicted free energy of binding from molecular docking. |

| Key Interacting Residues | Tyr124, Phe325, Asp46 | Amino acid residues in the Erf2 active site forming key interactions with this compound. |

| Average RMSD of Complex | 1.5 Å | Average deviation of the complex structure from the initial docked pose during MD simulation. |

| Average Number of H-Bonds | 3 | Average number of hydrogen bonds maintained between this compound and Erf2 during the simulation. |

Note: The data in this table is illustrative and based on typical results from molecular docking and MD simulation studies of enzyme inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. mdpi.commdpi.com For a class of inhibitors like those targeting PATs, QSAR models can be developed to predict the inhibitory activity of new, unsynthesized analogues based on their molecular descriptors.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. Then, a variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). Finally, a mathematical model is built using statistical techniques like multiple linear regression (MLR) or machine learning algorithms to correlate the descriptors with the biological activity. mdpi.commdpi.com

A successful QSAR model can provide valuable insights into the structural features that are important for the desired biological activity. For instance, a model might reveal that higher lipophilicity and the presence of specific functional groups are positively correlated with the inhibitory potency against Erf2. QSPR models are developed similarly but aim to predict physicochemical properties such as solubility, melting point, or toxicity.

Table 3: Example of a QSAR Model for a Series of PAT Inhibitors

| Descriptor | Coefficient | Description |

| LogP (Lipophilicity) | +0.45 | Indicates that higher lipophilicity is associated with increased activity. |

| Number of Hydrogen Bond Donors | -0.21 | Suggests that a lower number of hydrogen bond donors is favorable for activity. |

| Molecular Surface Area | +0.15 | Implies that a larger surface area contributes positively to the inhibitory effect. |

| Aromatic Ring Count | +0.33 | Shows that the presence of aromatic rings is beneficial for activity. |

Note: This table presents an illustrative QSAR equation where the biological activity is a function of these descriptors. The coefficients are hypothetical.

In Silico Screening and Virtual Library Design for this compound Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS). For this compound, virtual screening can be used to discover novel analogues with potentially improved potency or selectivity.

There are two main types of virtual screening: structure-based and ligand-based. Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein (e.g., Erf2) to dock a large number of compounds from a virtual library into the active site and rank them based on their predicted binding affinity. nih.gov Ligand-based virtual screening (LBVS), on the other hand, uses the chemical structure of a known active compound, such as this compound, as a template to search for other compounds with similar features.

Virtual library design involves the computational generation of a large number of novel chemical structures that are related to a lead compound. These libraries can then be screened in silico to prioritize the most promising candidates for synthesis and biological testing. This approach allows for the exploration of a vast chemical space to identify analogues of this compound with optimized properties.

Table 4: Illustrative Results from a Virtual Screening Campaign for Erf2 Inhibitors

| Compound ID | Docking Score (kcal/mol) | Predicted ADMET Profile | Structural Class |

| ZINC12345 | -10.5 | Favorable | Pyrimidine (B1678525) derivative |

| ZINC67890 | -10.2 | Favorable | Thiazole derivative |

| ZINC54321 | -9.9 | Moderate | Indole derivative |

| ZINC09876 | -9.7 | Favorable | Benzimidazole derivative |

Note: This table provides a hypothetical snapshot of the top-ranking hits from a virtual screening campaign, including their predicted binding scores and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Application of Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery and development to analyze complex datasets and build predictive models. nih.govresearchgate.net In the context of this compound research, ML can be utilized in various stages, from target identification to lead optimization and the design of novel analogues.

ML algorithms, such as random forests, support vector machines, and deep neural networks, can be trained on large datasets of chemical structures and their associated biological activities to develop sophisticated QSAR models. nih.govresearchgate.net These models can often capture non-linear relationships between structure and activity more effectively than traditional statistical methods.

Furthermore, generative ML models can be used for de novo drug design, where the algorithm learns the underlying patterns in a set of known active molecules and then generates new chemical structures with desired properties. This approach can be used to design novel analogues of this compound that are predicted to have high potency and selectivity for Erf2, as well as favorable pharmacokinetic properties. AI can also be employed to analyze large volumes of scientific literature and patent databases to identify novel therapeutic targets or to repurpose existing drugs.

Table 5: Comparison of Predictive Models for PAT Inhibitor Activity

| Model Type | Accuracy | Precision | Recall | Key Features |

| Multiple Linear Regression | 0.75 | 0.72 | 0.78 | Simple, interpretable model. |

| Random Forest | 0.88 | 0.85 | 0.90 | Handles complex, non-linear data well. |

| Support Vector Machine | 0.85 | 0.83 | 0.87 | Effective in high-dimensional spaces. |

| Deep Neural Network | 0.92 | 0.90 | 0.93 | Can learn intricate patterns from large datasets. |

Note: The data in this table is illustrative and compares the typical performance of different machine learning models in a classification task for predicting the activity of enzyme inhibitors.

Advanced Analytical and Spectroscopic Methodologies for Pat in 1 Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification (excluding ADME data)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, often to within 0.001 atomic mass units researchgate.net. This high level of accuracy allows for the determination of a compound's elemental composition and aids in the identification of unknown substances researchgate.net. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, offer high resolution, enabling the disentanglement of isotopic patterns researchgate.netacs.orgnih.gov. This is crucial for confirming the molecular formula of a synthesized compound or identifying potential metabolites by detecting small mass changes corresponding to chemical transformations. HRMS provides fragmentation patterns that enhance the precision of chemical formula prediction and database comparison researchgate.net. While the search results discuss the application of HRMS for complex mixtures and petroleum characterization researchgate.netspectroscopyonline.com, and its growing popularity in biopharmaceutical analysis for multi-attribute information europeanpharmaceuticalreview.com, specific applications for Pat-IN-1 were not found. However, for a novel compound, HRMS would be essential for initial structural confirmation and potentially for identifying degradation products or synthetic impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure, conformation, and dynamics of molecules. By analyzing the interaction of nuclear spins with an applied magnetic field, NMR provides information about the types, numbers, and connectivity of atoms within a molecule. Different NMR experiments (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques like COSY, HSQC, HMBC) can reveal bond arrangements, functional groups, and spatial relationships between atoms. This information is critical for confirming a compound's structure and understanding its three-dimensional shape and flexibility. NMR can also probe molecular interactions, such as binding to other molecules, by observing changes in chemical shifts or relaxation rates. While the search results mention Flow NMR as a PAT tool for reaction monitoring rsc.org, specific NMR studies on the conformation or interaction dynamics of this compound were not available. For a compound like this compound, NMR would be indispensable for complete structural assignment and for studying its behavior in solution or in the presence of potential binding partners.

X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Elucidation

X-ray Crystallography is considered a gold standard for determining the atomic and molecular structure of crystalline solids patnawomenscollege.innorthwestern.edu. By analyzing the diffraction pattern produced when X-rays interact with a crystal, the precise 3D arrangement of atoms can be determined, including bond lengths, bond angles, and molecular packing patnawomenscollege.innorthwestern.edu. This technique is invaluable for obtaining definitive structural confirmation and understanding solid-state properties northwestern.edu. The search results highlight its use in structural analysis of various substances, including biological materials and pharmaceutical drugs patnawomenscollege.in.

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for elucidating the 3D structure of biomolecules and biological assemblies, particularly for samples that are difficult to crystallize nih.govresearchgate.netlsu.edu. Single-particle Cryo-EM involves imaging a large number of individual molecules flash-frozen in a thin layer of amorphous ice and computationally averaging the resulting 2D images to reconstruct a 3D map nih.govresearchgate.net. While Cryo-EM is more commonly applied to large macromolecules like proteins and viruses nih.govresearchgate.netlsu.eduworldscientific.complos.org, recent advancements have extended its capabilities. The search results describe its workflow and increasing importance in structural biology nih.govresearchgate.netlsu.edu. Specific applications of X-ray crystallography or Cryo-EM for determining the structure of this compound were not found. However, if this compound can be crystallized, X-ray crystallography would provide definitive 3D structural information. Cryo-EM might be considered for studying its interactions with larger biological targets if relevant.

Advanced Spectroscopic Techniques (e.g., FT-IR, Raman, UV-Vis, Fluorescence, Circular Dichroism) for Characterization and Monitoring

A range of spectroscopic techniques provides complementary information for characterizing chemical compounds and monitoring processes:

FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups and molecular vibrations within a molecule. FT-IR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of light. Both techniques yield unique spectral fingerprints that can be used for identification, characterization of solid forms (e.g., polymorphs), and monitoring chemical reactions rsc.orgthermofisher.comnih.govpharmasalmanac.comamericanpharmaceuticalreview.comresearchgate.net. Raman spectroscopy is particularly useful for in-line PAT applications due to its ability to measure through glass and in aqueous solutions with minimal interference thermofisher.comnih.govpharmasalmanac.com.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the spectrum. It is useful for quantifying compounds with chromophores (groups that absorb UV-Vis light) and can provide information about electronic transitions nih.govresearchgate.netnih.govresearchgate.netnerc.ac.uk. UV-Vis is a simple, fast, and inexpensive technique often used for concentration determination and can be implemented as an in-line PAT tool nih.govresearchgate.netnih.govresearchgate.netnerc.ac.uk.

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light by a substance that has absorbed light. It is a highly sensitive technique used for detecting and quantifying fluorescent compounds and studying molecular interactions that affect fluorescence properties horiba.comresearchgate.netnih.govteagasc.ieaerosol-soc.com. Synchronous fluorescence spectroscopy can provide data on various fluorescent compounds in a single spectrum nih.gov.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. It is particularly useful for studying chiral molecules and their conformation, as well as interactions that induce conformational changes, such as binding to proteins.

While these techniques are widely applied for chemical characterization and monitoring, specific data for this compound from FT-IR, Raman, UV-Vis, Fluorescence, or CD spectroscopy were not found in the search results. However, these methods would be valuable for confirming the presence of specific functional groups, assessing purity, quantifying the compound, and potentially studying its interactions if it exhibits relevant spectroscopic properties or is chiral.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isolation

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for separating components in a mixture, assessing purity, and isolating pure compounds rsc.orgnih.gov. These techniques utilize a stationary phase and a mobile phase to separate compounds based on their differential interactions with these phases. Various detectors, including UV-Vis detectors and mass spectrometers (LC-MS), are coupled with chromatographs for detection and identification rsc.org. Electrophoretic techniques separate charged molecules based on their movement in an electric field. While chromatography, particularly HPLC, is commonly used for purity assessment and isolation in pharmaceutical development europeanpharmaceuticalreview.comnih.govresearchgate.net, specific applications or data for this compound were not found. These techniques would be crucial for ensuring the purity of this compound samples used in research and for isolating it from synthesis mixtures.

Real-time Process Analytical Technology (PAT) Applications in Chemical Synthesis and Reaction Monitoring

Process Analytical Technology (PAT) is a framework defined by the FDA to design, analyze, and control pharmaceutical manufacturing processes through timely measurements of critical quality and performance attributes nih.govmt.comresearchgate.netinnovareacademics.infda.gov. The goal of PAT is to ensure final product quality by understanding and controlling processes mt.comresearchgate.netinnovareacademics.ininprocess-lsp.comresearchgate.net. PAT tools enable real-time or near real-time monitoring of chemical reactions and manufacturing steps rsc.orgmt.cominnovareacademics.inresearchgate.netamericanpharmaceuticalreview.com. This allows for rapid identification of deviations, process optimization, and potentially real-time product release rsc.orgnih.govmt.comfda.govinprocess-lsp.comamericanpharmaceuticalreview.com. Common PAT tools include spectroscopic methods (IR, Raman, UV-Vis, NMR), mass spectrometry (MS, LC-MS), and chromatography (HPLC) integrated into the process rsc.orgmt.comresearchgate.net. The search results discuss the benefits and challenges of implementing PAT in pharmaceutical and biopharmaceutical manufacturing europeanpharmaceuticalreview.compharmasalmanac.commt.comresearchgate.netinnovareacademics.ininprocess-lsp.comresearchgate.netamericanpharmaceuticalreview.com. While the general principles of PAT are highly relevant to the synthesis and handling of any chemical compound like this compound, specific PAT applications or data for the synthesis or reaction monitoring of this compound were not found. Implementing PAT in this compound synthesis would involve selecting appropriate analytical techniques to monitor key reaction parameters, such as reactant consumption, product formation, and impurity levels, in real-time.

Surface-Sensitive Analytical Methods (e.g., AFM, SEM, TEM) for this compound in Material Science Contexts

Surface-sensitive analytical methods provide information about the surface morphology, topography, and composition of materials. Atomic Force Microscopy (AFM) is used to image surfaces at the nanoscale by scanning a sharp tip over the surface horiba.com. Scanning Electron Microscopy (SEM) uses a focused beam of electrons to create images of a sample's surface, providing information about its topography and composition. Transmission Electron Microscopy (TEM) involves transmitting a beam of electrons through a very thin sample to obtain high-resolution images of its internal structure. These techniques are primarily applied in material science to characterize solid forms, particle size and distribution, and surface properties. While these methods could potentially be used to characterize this compound if it is prepared as a solid material (e.g., crystals, nanoparticles) or incorporated into a material system, specific applications of AFM, SEM, or TEM for this compound were not found in the search results.

Research Applications and Potential Areas of Exploration for Pat in 1

Applications in Catalysis and Materials Science

The realm of catalysis and materials science offers fertile ground for investigating novel compounds. The design and synthesis of new materials with specific catalytic properties or functional attributes are key areas of modern chemical research.

Development of Novel Catalytic Systems Based on Pat-IN-1

The development of novel catalytic systems is a significant area of research, focusing on improving efficiency, selectivity, and sustainability in chemical transformations. Catalysts can take various forms, including homogeneous, heterogeneous, and organocatalytic systems jst.go.jpjst.go.jpwiley-vch.de. The search results indicate that poly-2-aminothiazole (PAT) has garnered attention as a cocatalyst in electrocatalysis, suggesting the potential for nitrogen- and sulfur-containing organic structures to play a role in facilitating chemical reactions rsc.org. Should this compound possess structural features amenable to coordinating metal centers or participating in organic reaction mechanisms, it could be explored for its potential as a ligand in homogeneous catalysis, a support for heterogeneous catalysts, or as an organocatalyst itself. Research in this area would involve synthesizing catalytic systems incorporating this compound and evaluating their performance in various reactions, such as oxidation, reduction, coupling reactions, or polymerization google.com.pggoogle.comrsc.orgbohrium.com. The goal would be to develop highly active and reusable catalytic systems with improved turnover frequencies and reduced metal leaching, where applicable jst.go.jpjst.go.jp.

Integration into Smart Materials and Functional Devices

Smart materials are designed to exhibit one or more properties that can be significantly altered in a controlled manner by external stimuli, such as light, temperature, or chemical compounds interreg-central.euresearchgate.netacademicstrive.com. These materials are foundational for developing functional devices with responsive capabilities interreg-central.eunumberanalytics.comwordpress.com. Peri-anthracenethioindigo (PAT), a different entity found in the search results, is highlighted as a molecular photoswitch with potential applications in smart materials due to its photochromic properties, changing color upon irradiation with specific wavelengths of light researchgate.netresearchgate.net. This suggests that organic molecules with switchable properties can be integrated into materials to create responsive systems. If this compound exhibits similar photoresponsive, thermoresponsive, electroresponsive, or chemoresponsive characteristics, it could be explored for integration into smart materials. Potential applications could include responsive coatings, sensors, actuators, or components in optical or electronic devices researchgate.netnumberanalytics.comwordpress.com. Research would focus on incorporating this compound into material matrices (e.g., polymers researchgate.net) and studying the material's response to external stimuli, aiming to develop functional devices with tailored properties.

This compound as a Probe in Chemical Biology and Mechanistic Studies (non-clinical)

Chemical biology often utilizes small molecules as probes to investigate biological processes and elucidate the mechanisms of molecular interactions in non-clinical settings researchgate.netnih.govrjeid.com. These probes can selectively modulate the function of specific proteins or biomolecules, allowing researchers to study their roles in cellular pathways nih.gov. While Pat-1251 (Lenumlostat), a compound with a related naming convention found in the search, is being investigated as a LOXL2 inhibitor in a clinical context nih.gov, the broader concept of using small molecules to understand biological mechanisms is highly relevant researchgate.netrjeid.comnih.gov. If this compound demonstrates selective binding or activity towards a particular biological target in vitro or in cell-based assays (excluding clinical applications), it could serve as a valuable chemical probe. Research in this area would involve identifying potential biological targets of this compound and using it to perturb the function of these targets to understand their roles in biological pathways researchgate.net. Mechanistic studies would focus on detailing the nature of the interaction between this compound and its target, providing insights into biological processes at a molecular level umich.eduresearchgate.netnih.gov.

Theoretical Applications in Environmental Fate and Biodegradability (e.g., Structure-Biodegradability Relationship)

Understanding the environmental fate and biodegradability of chemical compounds is crucial for assessing their potential environmental impact. Theoretical approaches, such as the study of structure-biodegradability relationships (SBR), aim to predict how readily a compound will degrade in the environment based on its chemical structure uni-konstanz.deacs.org. While the search results discuss theoretical models for environmental impact (like the IPAT equation, which is not a chemical compound) wikipedia.orgilkogretim-online.orgresearchgate.netucsd.edustanford.edu and SBR studies for other chemical classes like imidazoles and plastics uni-konstanz.deacs.orgnih.govmdpi.comsfu.ca, specific information on the environmental fate or biodegradability of this compound is not provided. However, theoretical studies could be applied to this compound to predict its environmental behavior. This would involve analyzing the chemical structure of this compound and comparing it to known SBRs for similar functional groups or structural motifs uni-konstanz.desfu.ca. Computational models could be employed to estimate its persistence, mobility, and potential degradation pathways in various environmental compartments (e.g., soil, water) uni-konstanz.de. Such theoretical applications would be valuable for an early assessment of the potential environmental footprint of this compound.

This compound in Advanced Chemical Synthesis (e.g., as a reagent or scaffold)

Advanced chemical synthesis often relies on the use of specific reagents or molecular scaffolds to construct complex molecules efficiently ed.gov. A scaffold is a core molecular structure that can be elaborated upon to create a library of related compounds chemrxiv.orgacs.org. Peri-anthracenethioindigo (PAT), as discussed earlier, is presented as a molecular scaffold for the synthesis of photoswitchable molecules researchgate.netresearchgate.net. This exemplifies how certain core structures can serve as versatile building blocks in synthesis. If this compound possesses a rigid or unique structural framework, it could be explored for its utility as a molecular scaffold in the synthesis of novel compounds with potential applications in various fields. Research would involve developing synthetic routes to incorporate the this compound structure into larger molecules and exploring the chemical transformations that can be performed on the this compound core ed.gov. While its potential as a specific reagent is not highlighted in the search results, its structural features might lend themselves to facilitating particular reactions or acting as a chiral auxiliary, areas that could be explored in advanced synthetic methodologies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations for Pat in 1

Principles of SAR/SPR Applied to Pat-IN-1 Scaffolds

The fundamental principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. wikipedia.org Any modification to the chemical structure can alter its activity, allowing medicinal chemists to optimize potency and selectivity while minimizing off-target effects. wikipedia.orgpatsnap.com For PAT inhibitors, SAR studies aim to identify which parts of the molecular scaffold are essential for binding to the enzyme and eliciting an inhibitory effect.

The initial discovery of PAT inhibitors involved high-throughput screening of diverse chemical libraries to identify "hits"—compounds with confirmed activity against the target. nih.gov These hits, representing various chemical scaffolds, form the basis for systematic SAR exploration. By synthesizing and testing analogues of these initial hits, researchers can deduce:

Essential Functional Groups: Identifying groups critical for target interaction.

Tolerated Modifications: Determining regions of the molecule that can be altered without significant loss of activity, often to improve properties like solubility.

Steric and Electronic Effects: Understanding how the size, shape, and electronic distribution of the molecule influence its binding affinity.

This iterative process of design, synthesis, and testing is fundamental to transforming a modestly active hit compound into a highly optimized lead candidate.

Systematic Modification of this compound for Activity/Property Optimization

A key breakthrough in the development of PAT inhibitors was the identification of five distinct, non-lipid chemotypes with inhibitory activity against either Type 1 or Type 2 PATs. nih.gov These compounds, designated here as Compounds I, II, III, IV, and V, represent a systematic exploration of different molecular scaffolds. The discovery of these varied structures provided a rich platform for initial SAR analysis, particularly concerning selectivity.

Human cells express two main types of PAT activity: Type 1 PATs, which modify proteins with a farnesyl-dependent palmitoylation motif (like H-Ras and N-Ras), and Type 2 PATs, which act on proteins with a myristoyl-dependent motif (like Src family kinases). nih.gov The ability to selectively target one type over the other is a critical goal for therapeutic development to minimize off-target effects. nih.gov

The systematic investigation revealed that Compounds I, II, III, and IV are selective inhibitors of Type 1 PAT activity, while Compound V is a selective inhibitor of Type 2 PAT activity. nih.gov This selectivity suggests that the different scaffolds interact with distinct features within the substrate-binding sites of the respective enzyme types. nih.govtandfonline.com

The following table summarizes the in vitro activity and cellular effects of these pioneering PAT inhibitor chemotypes.

| Compound | % Inhibition (25 µg/mL) - Type 1 (Farn) | IC₅₀ (µM) - Type 1 (Farn) | % Inhibition (25 µg/mL) - Type 2 (Myr) | IC₅₀ (µM) - Type 2 (Myr) | Cellular GFP-Ras Displacement |

| I | 75 | 12 | 10 | >50 | ++ |

| II | 78 | 15 | 15 | >50 | + |

| III | 78 | 10 | 25 | >50 | +++ |

| IV | 72 | 18 | 10 | >50 | +++ |

| V | 10 | >50 | 74 | 15 | N/A* |

| Data presented for GFP-Myr displacement, where it was scored as +++ (complete). | |||||

| Data sourced from Ducker et al., 2006. nih.gov |

This data demonstrates clear SAR trends. The four distinct scaffolds of Compounds I-IV all confer selectivity for Type 1 PATs, indicating that despite their structural diversity, they likely engage with a binding site feature unique to this enzyme subtype. Conversely, the chemical architecture of Compound V is uniquely suited for inhibiting Type 2 PATs. This initial screening of diverse scaffolds is a crucial first step in optimizing inhibitors for specific PAT enzymes.

Identification of Pharmacophores and Key Chemical Descriptors (for biological activity)

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to be recognized by a specific biological target and exert its effect. Based on the structures of the selective Type 1 PAT inhibitors (Compounds I-IV), a hypothetical pharmacophore model can be proposed. Common features among these structurally diverse molecules might include:

Hydrogen Bond Acceptors/Donors: Nitrogen and oxygen atoms within the heterocyclic ring systems are likely key interaction points.

Hydrophobic/Aromatic Regions: The various aryl and substituted phenyl rings present in the compounds probably engage in hydrophobic or π-stacking interactions within the enzyme's binding pocket.

Defined Spatial Arrangement: The relative orientation of these features, dictated by the central scaffold of each compound, is critical for achieving the correct binding geometry.

Key chemical descriptors for biological activity are the numerical values that quantify the physicochemical properties of a molecule. For PAT inhibitors, important descriptors likely include:

LogP (Lipophilicity): Given that the substrate (palmitoyl-CoA) and the enzyme's milieu (membranes) are lipophilic, a certain degree of hydrophobicity is likely required for inhibitors to access the active site.

Molecular Weight: Adherence to guidelines like Lipinski's Rule of Five is often a starting point for ensuring drug-like properties.

Polar Surface Area (PSA): This descriptor relates to a molecule's ability to permeate cell membranes, which is crucial for activity in cell-based assays. nih.gov

Number of Hydrogen Bond Donors and Acceptors: These directly relate to the potential for specific interactions with the protein target.

By analyzing these descriptors across a series of analogues, researchers can build a more quantitative understanding of the SAR.

Multivariate Data Analysis and Chemometric Approaches in SAR/SPR

As SAR/SPR studies expand to include dozens or hundreds of analogues, analyzing the resulting data becomes increasingly complex. Multivariate data analysis and chemometrics offer powerful statistical tools to extract meaningful relationships from large, multidimensional datasets. These methods are central to developing Quantitative Structure-Activity Relationship (QSAR) models.

Chemometrics applies mathematical and statistical methods to chemical data. In the context of PAT inhibitor development, techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression could be employed:

Partial Least Squares (PLS) Regression: This method is used to build a predictive model that correlates chemical descriptors (X variables) with biological activity (Y variable, e.g., IC₅₀). A PLS model for PAT inhibitors could identify which combination of descriptors (e.g., LogP, PSA, specific structural keys) is most predictive of inhibitory potency. Such a model, once validated, can be used to predict the activity of virtual compounds before they are synthesized, thereby prioritizing synthetic efforts and accelerating the optimization process.

By integrating these chemometric approaches, researchers can move beyond qualitative SAR observations to build robust, predictive QSAR models, enabling a more efficient, data-driven design of next-generation PAT inhibitors.

Emerging Research Directions and Future Perspectives for Pat in 1

Integration of Pat-IN-1 Research with Nanotechnology and Advanced Material Fabrication

There is no information available on the integration of this compound with nanotechnology or its use in advanced material fabrication.

Exploration of this compound in Systems Chemistry and Self-Assembly

There is no information available regarding the exploration of this compound within the fields of systems chemistry or self-assembly.

Advancements in High-Throughput Screening and Automated Synthesis Relevant to this compound

While high-throughput screening and automated synthesis are general methods in drug discovery, no specific information is available that details their application or advancement in relation to this compound.

Interdisciplinary Collaborations and Grand Challenges in this compound Research

There are no documented interdisciplinary collaborations or identified "grand challenges" specifically centered on the research of this compound.

Compound Names Mentioned

As no article could be generated, there are no compound names to list.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.